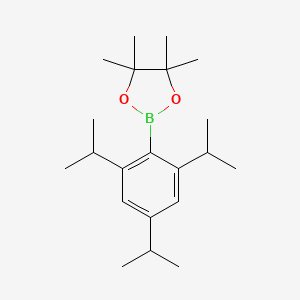![molecular formula C11H8N2S B12067603 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067603.png)
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a thiophene ring fused to a pyrrolo[3,2-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyridine derivative under specific conditions. For instance, the gold(I)-catalyzed intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides has been reported as an efficient synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
科学的研究の応用
6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like 2-(thiophen-2-yl)pyridine and 3-(thiophen-2-yl)pyridine share structural similarities with 6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine.
Pyridine Derivatives: Compounds such as 2-phenylpyridine and 2-(benzo[b]thiophen-2-yl)pyridine are also structurally related.
Uniqueness
This compound is unique due to the fusion of the thiophene ring with the pyrrolo[3,2-b]pyridine core. This fusion imparts distinct electronic and structural properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C11H8N2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
6-thiophen-3-yl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-12-11-5-9(6-13-10(1)11)8-2-4-14-7-8/h1-7,12H |
InChIキー |
UFEYFDMTCIMMCO-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1N=CC(=C2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)






![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)

![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)

